2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate
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Description
2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate is a useful research compound. Its molecular formula is C19H17ClN2O3S and its molecular weight is 388.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl structure have been evaluated for anti-inflammatory activity . They have shown significant inhibition of COX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response .
Mode of Action
This inhibition could result in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential COX-1 and COX-2 inhibitory activity . By inhibiting these enzymes, the compound could prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Result of Action
The molecular and cellular effects of the compound’s action would likely involve a reduction in the levels of prostaglandins due to the inhibition of COX-1 and COX-2 enzymes . This could result in decreased inflammation and pain.
Properties
IUPAC Name |
(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 2-(4-chlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-13-3-5-14(6-4-13)24-12-18(23)25-15-7-8-16-17(11-15)26-19(21-16)22-9-1-2-10-22/h3-8,11H,1-2,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSOUQSIFQMMPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.